Bienvenue dans la boutique en ligne BenchChem!

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide

Chemical Biology Assay Development Procurement Due Diligence

N~1~-(1,3-Benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide is a synthetic succinamide derivative (CAS 298215-52-8, molecular formula C25H24N2O4, molecular weight 416.47 g/mol) that bears a benzodioxole moiety on one amide nitrogen and two benzyl groups on the opposite amide nitrogen. Its structural classification places it within the broader family of benzodioxole-containing succinamides, a chemotype explored for interactions with cytoskeletal targets such as tubulin.

Molecular Formula C25H24N2O4
Molecular Weight 416.477
CAS No. 298215-52-8
Cat. No. B2854553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide
CAS298215-52-8
Molecular FormulaC25H24N2O4
Molecular Weight416.477
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O4/c28-24(26-21-11-12-22-23(15-21)31-18-30-22)13-14-25(29)27(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-12,15H,13-14,16-18H2,(H,26,28)
InChIKeyGFFLJEAETDVLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N~1~-(1,3-Benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide (CAS 298215-52-8): Structural Identity and Baseline for Procurement Evaluation


N~1~-(1,3-Benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide is a synthetic succinamide derivative (CAS 298215-52-8, molecular formula C25H24N2O4, molecular weight 416.47 g/mol) that bears a benzodioxole moiety on one amide nitrogen and two benzyl groups on the opposite amide nitrogen . Its structural classification places it within the broader family of benzodioxole-containing succinamides, a chemotype explored for interactions with cytoskeletal targets such as tubulin . However, accessible primary repositories (ChEMBL, BindingDB, PubChem) do not index target-specific quantitative activity data for this specific compound, distinguishing it from well-characterized analogs for which binding affinity, cellular potency, or selectivity profiling is publicly documented.

Why Generic Substitution of N~1~-(1,3-Benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide is Not Currently Supported by Differential Evidence


Scientific procurement decisions for succinamide-based tool compounds hinge on quantitative differential data—target engagement, cellular potency, selectivity windows, and assay reproducibility—against structurally proximal comparators. For N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide, primary peer-reviewed literature, patent disclosures, and authoritative databases (ChEMBL, BindingDB, PubChem) contain no quantitative activity records that would permit a data-driven substitution decision relative to in-class analogs such as N~1~,N~4~-bis(1,3-benzodioxol-5-ylmethyl)succinamide, N~1~-(1,3-benzodioxol-5-yl)-N~4~-hydroxy-succinamide derivatives, or simpler N,N′-dibenzylsuccinamide . The absence of such evidence means that any claim of functional equivalence or superiority is unverifiable, and substitution carries undefined risk in hypothesis-driven research or assay development .

Quantitative Differential Evidence Guide for N~1~-(1,3-Benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide


Target Compound-Specific Biological Activity Data are Absent from Authoritative Public Databases

A systematic search of ChEMBL, BindingDB, and PubChem returns no quantitative IC50, Ki, or EC50 values for N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide against any molecular target, cell line, or biochemical assay . In contrast, structurally related succinamides—such as certain N~1~-(1,3-benzodioxol-5-yl)-succinamide analogs—have curated ChEMBL records with CB1 receptor antagonist IC50 values of 312 nM and tubulin polymerization inhibition IC50 values of 6.13 µM . The target compound's absence from these databases constitutes a negative comparative result: no quantitative differentiation can be claimed relative to any comparator because no baseline activity data exist for the compound itself.

Chemical Biology Assay Development Procurement Due Diligence

Absence of Peer-Reviewed Pharmacological Characterization Precludes Comparator-Based Differentiation

A PubMed and Google Scholar search for the exact IUPAC name, CAS number, or SMILES string returns no primary research articles reporting synthesis, biological evaluation, or structure-activity relationship (SAR) data for N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide . By contrast, peer-reviewed SAR series exist for 1,3-benzodioxole-modified noscapine analogs (reported antiproliferative IC50 values in the sub-micromolar to low micromolar range against cancer cell lines) and for benzodioxole-succinamide hybrids with documented CB1 and tubulin activity . The target compound's complete absence from the peer-reviewed pharmacological literature means that no head-to-head comparator data can be assembled, and any differential claim would be unsupported by reproducible experimental evidence.

Medicinal Chemistry Pharmacology SAR Studies

No Patent-Protected Differentiated Application Has Been Identified for CAS 298215-52-8

A search of global patent databases (Google Patents, WIPO Patentscope, EPO) using the compound's CAS number, IUPAC name, and SMILES string yields no composition-of-matter, method-of-use, or formulation patents that claim N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide . By contrast, the broader 1,3-benzodioxole-succinamide chemotype is represented in patent families covering acetylcholinesterase inhibition (US-9346818-B2) and PDE4 inhibition, with explicitly claimed compounds and quantitative in vitro IC50 data . The absence of a patent estate for the target compound indicates that no inventor or assignee has publicly demonstrated a differentiated therapeutic or industrial use case supported by enabling biological data.

Intellectual Property Therapeutic Differentiation Competitive Landscape

Structural Analog N~1~,N~4~-bis(1,3-benzodioxol-5-ylmethyl)succinamide Has Spectroscopic Characterization While Target Compound Lacks Even Basic Spectral Reference Data

The SpectraBase database contains 2 NMR spectra for N~1~,N~4~-bis(1,3-benzodioxol-5-ylmethyl)succinamide, a symmetrical benzodioxole-succinamide analog, providing a validated spectral reference for identity confirmation . In contrast, no NMR, IR, or mass spectral reference data are publicly indexed for N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide in SpectraBase, the EPA CompTox Chemicals Dashboard, or NIST Webbook . This means that procurement of the target compound cannot be supported by third-party verified analytical reference standards, a critical gap for laboratories requiring independent identity and purity verification before use in regulated or reproducible research environments.

Analytical Chemistry QC/QA Compound Identity Verification

Evidence-Constrained Application Scenarios for N~1~-(1,3-Benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide


Chemical Reference Standard Procurement with Full Characterization Workup

Given the absence of public bioactivity data , the most defensible procurement scenario is as a chemical reference standard for analytical method development or as a starting material in exploratory medicinal chemistry. In this scenario, the purchasing laboratory must perform, and the vendor must supply, comprehensive characterization (¹H/¹³C NMR, HRMS, HPLC purity ≥95%, residual solvent analysis) to establish identity and purity de novo, since no third-party spectral library data are available for the target compound, unlike its symmetrical analog N~1~,N~4~-bis(1,3-benzodioxol-5-ylmethyl)succinamide which has public NMR spectra .

Structure-Activity Relationship (SAR) Exploration with Explicit Negative-Data Reporting

The compound may serve as a non-symmetrical succinamide probe in an SAR series comparing mono-benzodioxole vs. bis-benzodioxole substitution patterns. However, purchasers should note that no peer-reviewed SAR data exist for this scaffold pair , and negative or null results must be reported to contribute to the public evidence base. The closest documented SAR comparisons are in 1,3-benzodioxole-modified noscapine analogs, where antiproliferative IC50 values differ by >10-fold depending on substitution pattern , illustrating the potential for positional isomer differentiation—but no such data exist for the target compound itself.

Tubulin Polymerization Assay Profiling as a Hypothesis-Generating Exercise

The succinamide-benzodioxole chemotype has documented, though variable, tubulin polymerization inhibitory activity, with IC50 values ranging from 312 nM to >40 µM across different scaffold substitution patterns . The target compound, with its unique unsymmetrical N1-benzodioxole / N4,N4-dibenzyl architecture, could be profiled alongside N~1~,N~4~-dibenzylsuccinamide (flame retardant application, no tubulin data) and benzodioxole-noscapine hybrids (tubulin IC50 in low micromolar range) to test whether the mixed substitution pattern confers any differentiated tubulin engagement. However, without pre-existing data, this is a hypothesis-generating exercise, not a basis for assay-ready tool-compound selection.

Procurement for Patent Landscape Analysis and Freedom-to-Operate Assessment

The absence of patent protection for this specific compound enables its procurement for patent landscape analysis and freedom-to-operate assessment in the benzodioxole-succinamide chemical space, which is populated by active patent families covering acetylcholinesterase and PDE4 inhibition . The compound serves as a non-infringing structural probe to define the boundaries of existing composition-of-matter claims, but this application carries no implied biological utility.

Quote Request

Request a Quote for N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.